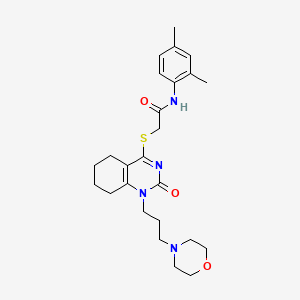
N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H34N4O3S and its molecular weight is 470.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a thioacetamide derivative. Its molecular formula is C25H34N4O3S, with a molecular weight of approximately 470.6 g/mol. The unique structure includes a morpholinopropyl substituent and a hexahydroquinazoline moiety, which may contribute to its biological activity.
The precise mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to various pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Antimicrobial Effects : Studies have shown that thioacetamide derivatives can possess antibacterial and antifungal properties.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of related compounds, it was found that thioacetamide derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that this compound may share similar mechanisms.
Case Study 2: Cognitive Function
A study on related compounds showed improvements in cognitive function in rat models subjected to scopolamine-induced amnesia. The administration of these compounds resulted in enhanced memory retention and learning capabilities. Such findings highlight the potential for this compound to influence cognitive processes positively.
Current State of Research
Research on this compound is ongoing. Current studies are focused on optimizing its pharmacological properties and exploring its therapeutic applications across various fields including neurology and oncology. The exploration of its structure–activity relationship (SAR) is crucial for developing more potent derivatives.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-18-8-9-21(19(2)16-18)26-23(30)17-33-24-20-6-3-4-7-22(20)29(25(31)27-24)11-5-10-28-12-14-32-15-13-28/h8-9,16H,3-7,10-15,17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQNNZXUKYMXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














